

AF 647 Carboxylic Acid for Super-Resolution Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: AF 647 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **AF 647 carboxylic acid** in super-resolution microscopy. AF 647 is a bright and photostable far-red fluorescent dye, making it an excellent candidate for single-molecule localization microscopy techniques such as stochastic optical reconstruction microscopy (STORM).

Data Presentation

Photophysical and Chemical Properties of AF 647

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	650 nm	[1][2][3][4]
Maximum Emission Wavelength (λ_{em})	665 - 671 nm	[2][3][4]
Extinction Coefficient	239,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield	~0.33	[1]
Molecular Weight	~800 g/mol	[1]
Reactive Group	Carboxylic Acid (-COOH)	[5]
Reactivity	Amine groups (after activation)	[5]

Experimental Protocols

Protocol 1: Antibody Labeling with AF 647 Carboxylic Acid

This protocol describes the two-step process for labeling primary or secondary antibodies with **AF 647 carboxylic acid**. The carboxylic acid group is first activated using EDC and sulfo-NHS to form a reactive sulfo-NHS ester, which then efficiently couples to primary amines (e.g., lysine residues) on the antibody.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- **AF 647 carboxylic acid**
- Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 50 mM MES, pH 6.0
- Coupling Buffer: PBS, pH 7.2-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5
- Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of **AF 647 Carboxylic Acid**

- Prepare a 10 mg/mL stock solution of **AF 647 carboxylic acid** in anhydrous DMSO.
- Prepare fresh 10 mg/mL stock solutions of EDC and sulfo-NHS in cold Activation Buffer.

- In a microcentrifuge tube, mix **AF 647 carboxylic acid**, EDC, and sulfo-NHS in a 1:5:10 molar ratio. For example, for 1 mg of **AF 647 carboxylic acid**, add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS.
- Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.

Step 2: Conjugation to Antibody

- Dissolve the antibody to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.
- Add the activated AF 647 sulfo-NHS ester solution to the antibody solution. A molar excess of 8-10 fold of the dye over the antibody is recommended for optimal labeling.
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purify the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.
- Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically.
- Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Protocol 2: (d)STORM Imaging of AF 647-Labeled Samples

This protocol outlines the steps for performing direct STORM (dSTORM) imaging on fixed cells labeled with AF 647-conjugated antibodies.

Materials:

- AF 647-labeled antibody

- Fixed cells on #1.5H coverslips (170 μm thickness)
- dSTORM Imaging Buffer (see recipe below)
- Super-resolution microscope equipped for TIRF or highly inclined illumination and appropriate lasers (e.g., 647 nm for excitation and 405 nm for activation/re-activation).

dSTORM Imaging Buffer Recipe:

The imaging buffer is crucial for achieving the photoswitching of AF 647 and should be prepared fresh daily. An oxygen scavenging system is necessary for cyanine dyes like AF 647.

- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
- GLOX Solution (100x):
 - Dissolve 14 mg of glucose oxidase and 50 μL of catalase solution (17 mg/mL) in 200 μL of Buffer A. Store at 4°C for up to one week.[\[9\]](#)
- MEA Solution (1 M):
 - Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5. Store in aliquots at -20°C for several months.[\[9\]](#)[\[10\]](#)

Final Imaging Buffer (prepare immediately before use):

For a final volume of 700 μL :

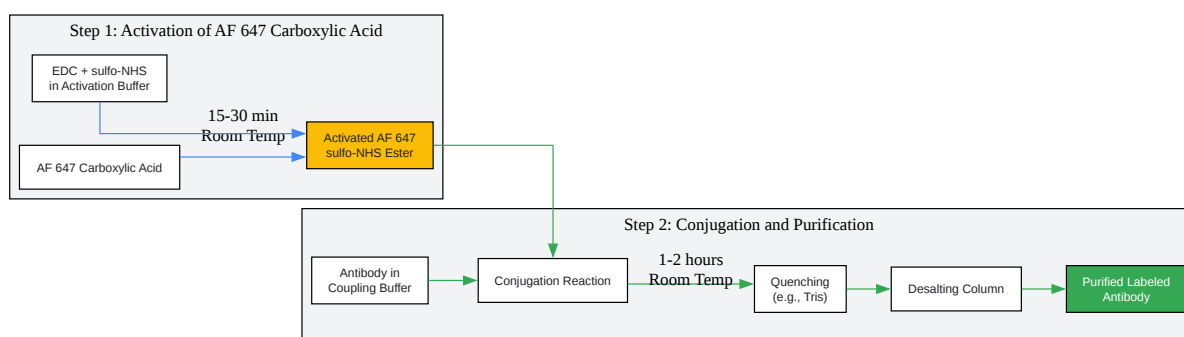
- Start with 620 μL of Buffer B.
- Add 7 μL of GLOX solution.
- Add 70 μL of 1 M MEA solution.
- Mix gently by vortexing.

Procedure:

- Sample Preparation:
 - Perform immunofluorescence staining of your target protein in fixed cells on coverslips using the AF 647-labeled antibody.
 - Ensure thorough washing steps to minimize background fluorescence.
 - Mount the coverslip in an imaging chamber.
- Microscope Setup:
 - Place the imaging chamber on the microscope stage.
 - Use an appropriate immersion oil for the objective.
 - Locate the region of interest using conventional fluorescence microscopy.
- Image Acquisition:
 - Add the freshly prepared dSTORM imaging buffer to the sample.
 - Switch to imaging mode. Illuminate the sample with high-intensity 647 nm laser light to drive most of the AF 647 molecules into a dark state.
 - Simultaneously, use a low-intensity 405 nm laser to photo-activate a sparse subset of AF 647 molecules back to the fluorescent state.
 - Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). The goal is to have individual, well-separated fluorescent molecules in each frame.
 - Adjust the 405 nm laser power throughout the acquisition to maintain a relatively constant density of single-molecule events per frame.
- Image Reconstruction:
 - Process the acquired image stack using a suitable single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).

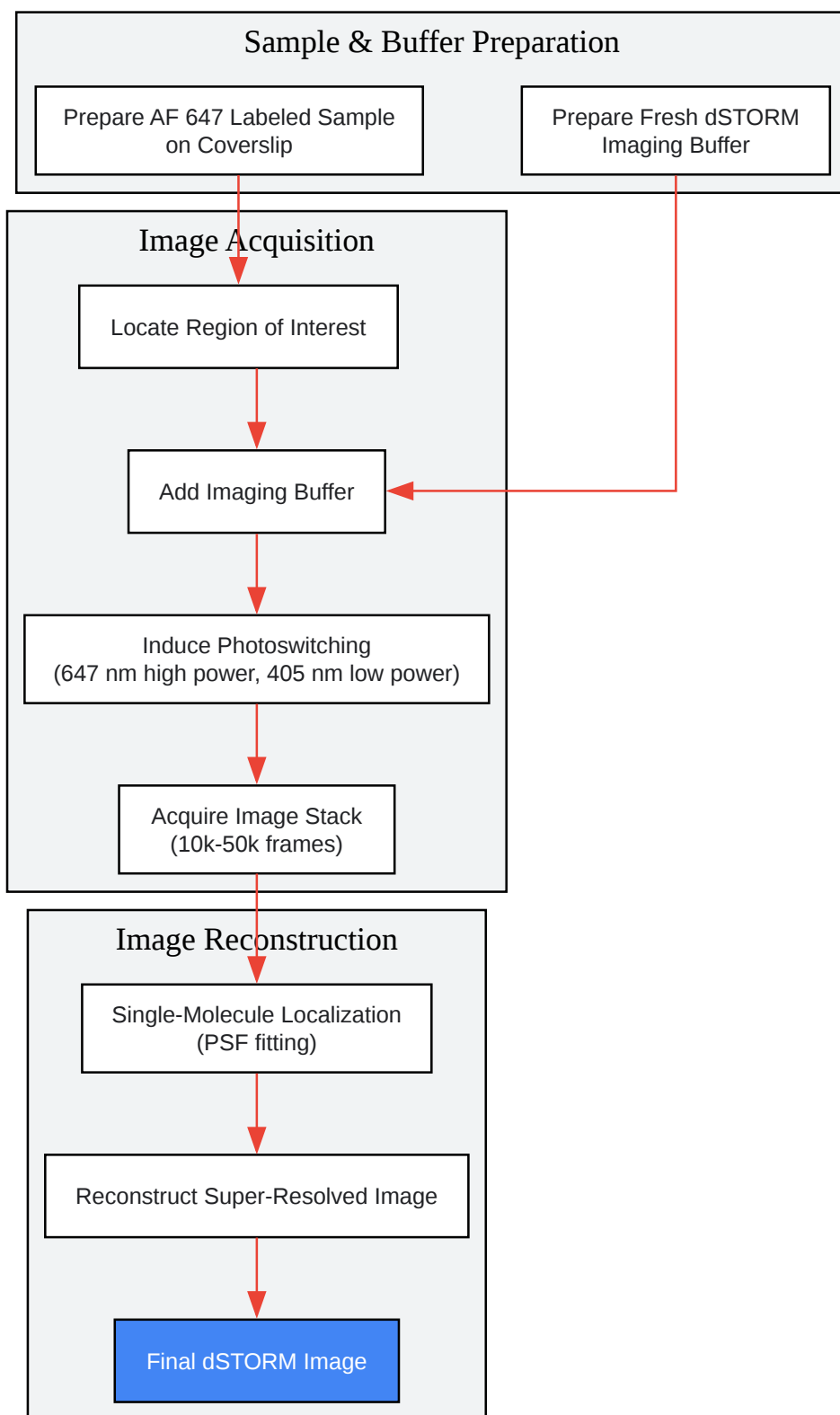
- The software will identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates with sub-diffractional accuracy.
- A super-resolved image is then reconstructed from the coordinates of all localized molecules.

Mandatory Visualizations



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Caption: Workflow for labeling antibodies with **AF 647 carboxylic acid**.



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Caption: Workflow for dSTORM super-resolution microscopy.

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